Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate
CAS No.: 1334416-48-6
Cat. No.: VC0153339
Molecular Formula: C12H22F2N2O2
Molecular Weight: 264.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334416-48-6 |
|---|---|
| Molecular Formula | C12H22F2N2O2 |
| Molecular Weight | 264.317 |
| IUPAC Name | tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-6-5-11(4,7-15)12(13,14)8-16/h5-8,15H2,1-4H3 |
| Standard InChI Key | VKRRKPAEWSXMLM-UHFFFAOYSA-N |
| SMILES | CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)CN |
Introduction
Chemical Identity and Properties
Chemical Structure and Nomenclature
Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate features a six-membered piperidine ring with multiple functional groups. The compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| IUPAC Name | tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methyl-1-piperidinecarboxylate |
| CAS Registry Number | 1334416-48-6 |
| Molecular Formula | C12H22F2N2O2 |
| Molecular Weight | 264.32 g/mol |
| InChI | 1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-6-5-11(4,7-15)12(13,14)8-16/h5-8,15H2,1-4H3 |
| InChI Key | VKRRKPAEWSXMLM-UHFFFAOYSA-N |
The structure contains a piperidine core with the nitrogen protected by a Boc group. The 3-position carries two fluorine atoms, while the 4-position is disubstituted with both a methyl group and an aminomethyl functional group .
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate are influenced by its functional groups and structural features:
| Property | Characteristic |
|---|---|
| Physical State | Not explicitly documented, likely a solid at room temperature |
| Solubility | Expected to have moderate solubility in organic solvents like dichloromethane, chloroform, and methanol |
| Chemical Stability | The Boc group is stable under neutral and basic conditions but labile in acidic environments |
| Functional Group Reactivity | Primary amine (-CH2NH2) is available for nucleophilic reactions such as acylation and alkylation |
| Conformational Preferences | The 3,3-difluoro substituents likely influence the conformational behavior of the piperidine ring |
The presence of the geminal difluoro group at the 3-position introduces interesting conformational effects due to the fluorine atoms' electronegativity and their ability to participate in hydrogen bonding interactions as hydrogen bond acceptors.
Synthesis and Preparation
Key Synthetic Intermediates
Based on synthetic routes described for analogous compounds, potential key intermediates in the synthesis of tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate might include:
| Intermediate Type | Role in Synthesis |
|---|---|
| Bromomethyl derivative | Precursor for introduction of the aminomethyl group |
| Azidomethyl derivative | Direct precursor to the aminomethyl group through reduction |
| Fluorinated intermediate | Precursor containing the 3,3-difluoro functionality |
For analogous structures, the conversion of bromomethyl to azidomethyl derivatives typically employs sodium azide, followed by reduction of the azide to an amine using catalytic hydrogenation (Pd/C under hydrogen atmosphere) or alternative reducing conditions .
Spectroscopic Characterization
| Signal | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Singlet | ~1.4-1.5 | tert-butyl group (9H) |
| Singlet | ~1.0-1.2 | 4-methyl group (3H) |
| Multiplet | ~1.5-2.2 | Piperidine ring protons |
| Doublet | ~2.7-3.0 | Aminomethyl CH2 with potential F-coupling |
| Triplet or broad signal | ~3.0-4.0 | Piperidine CH2 groups adjacent to N-Boc |
| Broad signal | ~1.5-2.0 | NH2 protons |
Similar compounds like tert-butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate show characteristic patterns, with the tert-butyl group appearing as a singlet around 1.46 ppm and the aminomethyl CH2 group showing coupling to the adjacent fluorine atom .
Mass Spectrometry
Mass spectrometric analysis of tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate would be expected to show characteristic fragmentation patterns including:
| m/z | Fragment Assignment |
|---|---|
| 264 | Molecular ion (M+) |
| 208 | Loss of tert-butyl group (M+-C4H8) |
| 164 | Loss of Boc group (M+-C5H8O2) |
| 57 | tert-butyl fragment (C4H9+) |
These fragmentation patterns would be consistent with those observed for related N-Boc protected piperidine derivatives .
Applications and Research Significance
Synthetic Utility
As a chemical building block, tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate offers several advantages:
| Feature | Synthetic Utility |
|---|---|
| N-Boc protection | Allows for selective transformations; can be removed under acidic conditions |
| Primary amine | Provides a site for diverse functionalization strategies (amide formation, reductive amination, etc.) |
| 3,3-Difluoro substituents | Imparts unique electronic and conformational properties |
| Quaternary center at C-4 | Creates a stereochemically defined framework |
The orthogonal protection strategy (protected piperidine nitrogen, free primary amine) makes this compound particularly useful in multistep synthesis, allowing for selective manipulation of the aminomethyl group while keeping the piperidine nitrogen protected .
| Parameter | Classification |
|---|---|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H303: May be harmful if swallowed; H320: Causes eye irritation |
| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These classifications indicate that the compound has relatively low acute toxicity but requires standard laboratory safety precautions during handling .
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